Glafenic Acid Hydrchloride Salt
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Overview
Description
Glafenic Acid Hydrchloride Salt is the monohydrochloride salt of Glafenic Acid, which is a major metabolite of Glafenine . This compound is known for its significant role in various chemical and biological processes, making it a subject of interest in scientific research.
Preparation Methods
The preparation of Glafenic Acid Hydrchloride Salt involves several synthetic routes and reaction conditions. One common method is the reaction of Glafenic Acid with hydrochloric acid to form the monohydrochloride salt. This process typically involves dissolving Glafenic Acid in a suitable solvent, followed by the addition of hydrochloric acid under controlled temperature and pH conditions . The resulting solution is then evaporated to obtain the crystalline salt.
Industrial production methods often involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of solid-state techniques can also improve the solubility and stability of the compound .
Chemical Reactions Analysis
Glafenic Acid Hydrchloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Glafenic Acid Hydrchloride Salt has a wide range of scientific research applications:
- **Chem
Properties
CAS No. |
53560-21-7 |
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Molecular Formula |
C16H12Cl2N2O2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C16H11ClN2O2.ClH/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21;/h1-9H,(H,18,19)(H,20,21);1H |
InChI Key |
BZAQNWKWAIWREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl |
Origin of Product |
United States |
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